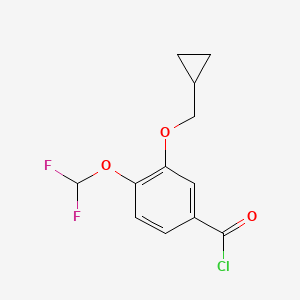

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

Overview

Description

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is a critical intermediate in the synthesis of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor approved for treating chronic obstructive pulmonary disease (COPD) and severe asthma . Structurally, it features a benzoyl chloride core substituted with cyclopropylmethoxy and difluoromethoxy groups at the 3- and 4-positions, respectively. Its molecular formula is C₁₂H₁₁ClF₂O₃, and it is synthesized via oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to the corresponding benzoic acid, followed by treatment with thionyl chloride (SOCl₂) to form the reactive acyl chloride . This compound’s reactivity enables efficient amide bond formation with 4-amino-3,5-dichloropyridine, yielding roflumilast .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding benzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure efficient and scalable production.

Purification: Employing techniques such as distillation or recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoic acid derivative.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a base such as pyridine or triethylamine.

Major Products:

Amides: Formed when reacted with amines.

Esters: Formed when reacted with alcohols.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride has several applications in scientific research:

Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: Employed in the development of herbicides and pesticides.

Materials Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This reactivity is leveraged in the synthesis of complex organic molecules, where it acts as a key intermediate .

Comparison with Similar Compounds

Structural Analogs and PDE4 Inhibitors

Roflumilast (Final Drug Product)

- Structure: Roflumilast is the amide derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, formed by coupling with 3,5-dichloro-4-aminopyridine .

- Potency : Inhibits PDE4 with an IC₅₀ of 0.7–0.9 nM for PDE4A1 and PDE4B1 subtypes, demonstrating superior potency compared to earlier PDE4 inhibitors like cilomilast (IC₅₀: 40–3000 nM) and rolipram (IC₅₀: 10–600 nM) .

- Selectivity : Exhibits >10,000-fold selectivity over PDE1, PDE2, PDE3, and PDE5 enzymes, minimizing off-target effects .

CHF6001

- Structure : A bis-aryl ether derivative containing a pyridine oxide moiety and additional sulfonamide and cyclopropylmethoxy groups .

- Potency : More potent than roflumilast in PDE4 inhibition assays, with enhanced suppression of cytokine release (e.g., TNF-α, IL-17) in human PBMCs and murine macrophages .

Piclamilast (RP 73401)

- Structure : A benzamide analog lacking the difluoromethoxy group.

- Potency : Comparable to roflumilast (IC₅₀: 2–13 nM) but less selective, with broader activity across PDE4 subtypes .

Key Comparative Data

| Compound | IC₅₀ (nM) for PDE4 | Selectivity over Other PDEs | Therapeutic Application |

|---|---|---|---|

| This compound | N/A (Intermediate) | N/A | Synthesis of roflumilast |

| Roflumilast | 0.7–0.9 | >10,000-fold | COPD, asthma (oral) |

| CHF6001 | <0.8* | >10,000-fold | COPD, asthma (inhaled) |

| Cilomilast | 40–3000 | Moderate | Discontinued (toxicity) |

| Rolipram | 10–600 | Low | Preclinical studies |

*Estimated from functional assays in human cells .

Therapeutic and Industrial Relevance

- Roflumilast : Approved for clinical use, with a well-established safety profile despite dose-limiting gastrointestinal side effects .

- CHF6001 : Represents a next-generation PDE4 inhibitor optimized for inhalation, currently in advanced clinical trials .

- This compound : Critical for scalable roflumilast production; its synthesis has been refined for industrial efficiency (e.g., solvent optimization, reduced reaction times) .

Biological Activity

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, also known as a precursor to the drug roflumilast, has garnered attention for its biological activities, particularly in the context of inflammatory diseases and pulmonary conditions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety substituted with cyclopropylmethoxy and difluoromethoxy groups. This unique structure contributes to its pharmacological properties, particularly as a phosphodiesterase-4 (PDE4) inhibitor.

This compound functions primarily as a PDE4 inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation through the modulation of various signaling pathways. This mechanism is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects:

- Cell Viability : The compound was evaluated in A549 and H1299 lung cancer cell lines, showing reduced viability under TGF-β1 stimulation, which is associated with fibrosis and inflammation .

- Epithelial-Mesenchymal Transition (EMT) : It was observed that the compound alleviated EMT processes induced by TGF-β1, indicating its potential role in preventing fibrosis .

In Vivo Studies

In animal models, particularly with bleomycin-induced lung injury:

- Weight Loss and Lung Function : Administration of the compound improved weight loss and lung function metrics in rats subjected to bleomycin treatment .

- Inflammation Reduction : It significantly reduced inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF), demonstrating its potent anti-inflammatory properties .

Case Studies

A notable case study involved the use of this compound in models of pulmonary fibrosis:

- Study Design : Rats were treated with bleomycin to induce lung fibrosis. The compound was administered to assess its effects on lung inflammation and fibrosis.

- Findings : The results indicated a marked reduction in α-smooth muscle actin (α-SMA), hydroxyproline, and total collagen levels in lung tissues, suggesting effective mitigation of fibrotic changes .

Comparative Analysis with Other PDE4 Inhibitors

The biological activity of this compound can be compared with other known PDE4 inhibitors like roflumilast:

| Compound | IC50 (nM) | Therapeutic Efficacy | Notes |

|---|---|---|---|

| This compound | 13 | High efficacy in reducing inflammation | Effective in pulmonary fibrosis models |

| Roflumilast | 7.3 | Established efficacy for COPD | Long-term use associated with side effects |

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the optimized synthetic routes for preparing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a multi-step process:

Condensation : React 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde with chlorodifluoromethane under alkaline conditions (NaOH) using benzyltrimethylammonium chloride (BTMA) as a phase-transfer catalyst in dioxane/water. This yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde .

Oxidation : Convert the aldehyde to the corresponding benzoic acid using oxidizing agents like KMnO₄ or CrO₃.

Chlorination : Treat the benzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

Critical Variables :

- Catalysts : BTMA improves difluoromethoxy group incorporation by enhancing phase transfer .

- Solvent : Dioxane/water mixtures stabilize intermediates during condensation.

- Purity : Excess SOCl₂ must be removed via distillation to avoid side reactions.

Yield Optimization :

- Typical yields range from 60–75%, with losses occurring during purification. Use of anhydrous conditions during chlorination minimizes hydrolysis .

Q. Advanced Research: Reaction Mechanism and By-Product Analysis

Q. Q2. How can contradictory data on by-products during synthesis be systematically addressed?

Methodological Answer: By-products often arise from:

- Incomplete Chlorination : Residual benzoic acid may persist if SOCl₂ is insufficient. Monitor via FT-IR (C=O stretch at 1770 cm⁻¹ for acyl chloride vs. 1700 cm⁻¹ for acid) .

- Hydrolysis : Acyl chloride reacts with moisture to regenerate benzoic acid. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Side Reactions : Cyclopropylmethoxy group degradation under acidic conditions. Replace HCl with milder acids during workup.

Troubleshooting Workflow :

LC-MS/MS : Identify by-products (e.g., hydrolyzed acid or dichlorinated impurities) .

DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to isolate critical factors .

Q. Basic Research: Analytical Characterization

Q. Q3. Which analytical techniques are essential for confirming the structure and purity of this acyl chloride?

Methodological Answer:

- NMR :

- HPLC : Use a C18 column with UV detection (254 nm). USP standards for related compounds (e.g., Roflumilast impurities) validate method accuracy .

- Mass Spectrometry : ESI-MS in negative mode shows [M-Cl]⁻ ion for acyl chloride .

Q. Advanced Research: Stability and Storage

Q. Q4. What factors contribute to the compound’s instability, and how can degradation be mitigated in long-term studies?

Methodological Answer: Instability Drivers :

- Hydrolysis : Acyl chloride reacts with ambient moisture to form benzoic acid.

- Thermal Decomposition : Degrades above 40°C, releasing HCl gas.

Mitigation Strategies :

- Storage : Store under argon at –20°C in amber vials. Use molecular sieves (3Å) to absorb moisture .

- Formulation : Prepare as a stock solution in dry DMSO (H₂O < 0.1%) for biological assays .

Degradation Monitoring :

- TGA/DSC : Assess thermal stability .

- Periodic HPLC : Compare retention times with freshly synthesized batches .

Q. Advanced Research: Pharmacological Context

Q. Q5. How does this acyl chloride serve as a key intermediate in developing PDE4 inhibitors like Roflumilast?

Methodological Answer: Role in Drug Synthesis :

- The acyl chloride reacts with 3,5-dichloropyridin-4-amine in THF/NaH to form Roflumilast’s amide bond, a critical step for PDE4 binding .

Structure-Activity Insights :

- Cyclopropylmethoxy Group : Enhances metabolic stability by resisting cytochrome P450 oxidation .

- Difluoromethoxy Group : Increases lipophilicity, improving blood-brain barrier penetration in preclinical models .

Advanced Modifications :

- Fluorine Scanning : Replace difluoromethoxy with trifluoromethoxy to study electronic effects on PDE4 affinity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with PDE4’s catalytic site .

Q. Basic Research: Safety and Handling

Q. Q6. What safety protocols are critical when handling this reactive acyl chloride?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures .

- Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) before disposal.

- Waste Disposal : Hydrolyze waste with excess NaOH (pH >10) to convert acyl chloride to benign benzoate .

Q. Advanced Research: Mechanistic Studies

Q. Q7. How can computational chemistry elucidate the reaction mechanism of acyl chloride formation?

Methodological Answer:

- DFT Calculations : Simulate the chlorination step (SOCl₂ reaction) using Gaussian09 to identify transition states and activation energies .

- Kinetic Studies : Use in situ IR to monitor carbonyl conversion rates under varying temperatures .

Key Findings :

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2O3/c13-11(16)8-3-4-9(18-12(14)15)10(5-8)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLBOIFGYPHXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)Cl)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.